(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid
CAS No.: 259192-07-9
Cat. No.: VC20305821
Molecular Formula: C29H37NO4
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259192-07-9 |
|---|---|
| Molecular Formula | C29H37NO4 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | (1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid |
| Standard InChI | InChI=1S/C21H29NO.C8H8O3/c23-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-22(20)14-15-4-3-5-15;9-7(8(10)11)6-4-2-1-3-5-6/h7-8,13,15,18,20,23H,1-6,9-12,14H2;1-5,7,9H,(H,10,11)/t18-,20+,21+;7-/m00/s1 |
| Standard InChI Key | CBWUCCIELNNDND-ZQAVXXLMSA-N |
| Isomeric SMILES | C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CCC5.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
| Canonical SMILES | C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CCC5.C1=CC=C(C=C1)C(C(=O)O)O |
Introduction
The compound is a complex organic molecule with the IUPAC name "(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid." This compound combines two distinct chemical entities: a cyclobutylmethyl-substituted azatetracyclic structure and a phenylacetic acid derivative. The detailed analysis of this compound requires a breakdown of its components and an examination of its potential applications and properties.
Azatetracyclic Component
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Structure: The azatetracyclic component, "(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol," features a complex ring system with a cyclobutylmethyl group attached. This structure is similar to compounds found in DrugMAP, such as MCL-154, which shares a similar azatetracyclic framework but differs in specific substituents and molecular weight .
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Properties: The presence of a hydroxyl group (-OH) at position 4 suggests potential for hydrogen bonding, which could influence its solubility and interactions with biological targets.
Phenylacetic Acid Component
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Structure: The "(2S)-2-hydroxy-2-phenylacetic acid" part is a chiral molecule with a phenyl group attached to a hydroxyacetic acid backbone. This structure is common in various pharmaceuticals and biochemical pathways.
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Properties: Phenylacetic acid derivatives often exhibit biological activity, including antimicrobial and antifungal properties, depending on their specific modifications.
Biological Activity
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Opioid Receptor Interaction: While not directly related to nalbuphine, which is a known opioid receptor agonist/antagonist , the cyclobutylmethyl group in the azatetracyclic component might suggest potential interactions with opioid receptors or other biological targets.
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Antimicrobial Properties: The phenylacetic acid component could contribute to antimicrobial activity, although specific studies on this compound are lacking.
Synthetic Chemistry
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The synthesis of such complex molecules typically involves multi-step reactions, including ring formation and functional group modifications. Detailed synthetic routes would require extensive organic chemistry expertise.
Potential Biological Targets
| Target Type | Potential Interaction |
|---|---|
| Opioid Receptors | Possible agonist/antagonist activity |
| Microbial Targets | Antimicrobial activity |
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